![molecular formula C16H17N3O2S B2602576 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034451-77-7](/img/structure/B2602576.png)
2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMFEC" and is synthesized using specific methods that are discussed in detail below. The purpose of
Scientific Research Applications
Synthesis and Characterization
A study focuses on the synthesis of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating that the structural modification of furan and thiophene moieties significantly influences antiviral activity. Specifically, a compound with a 2,5-dimethyl substitution showed promising activity against the H5N1 virus, highlighting the potential of furan-carboxamides in antiviral research (Yongshi et al., 2017).
Another research effort reported the synthesis of thio- and furan-fused heterocycles, leading to novel classes of compounds through intramolecular cyclization. This work contributes to the understanding of heterocyclic chemistry and offers insights into the synthetic versatility of furan derivatives (Ergun et al., 2014).
Biological Applications
The compound and its derivatives have been explored for various biological applications. For instance, furan-carboxamide derivatives have been identified as potent inhibitors against the H5N1 influenza virus, suggesting their utility in developing antiviral agents (Yongshi et al., 2017).
Chemical Reactions and Mechanisms
Studies have also delved into the chemical reactions and mechanisms involving compounds with similar structures. For example, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates complex chemical behavior, offering insights into reaction mechanisms in organic chemistry (Ledenyova et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is the PI4KIIIα enzyme protein . This protein interacts with RBO/EFR3/EFR3A/EFR3B proteins and TTC7 protein .
Mode of Action
The compound 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide interacts with its targets by inhibiting the kinase activity of the PI4KIIIα protein . This inhibition reduces the accumulation of Aβ 42 within neurons and age-dependent synaptic transmission failure .
Biochemical Pathways
The biochemical pathways affected by 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involve the down-regulation of RBO/EFR3/EFR3A/EFR3B proteins, TTC7 protein or PI4KIIIα enzyme protein . These proteins interact with each other and their down-regulation leads to a decrease in the accumulation of Aβ 42 within neurons .
Result of Action
The molecular and cellular effects of the action of 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide include a reduction in the accumulation of Aβ 42 within neurons and a decrease in age-dependent synaptic transmission failure . This results in an improvement in the learning and memory abilities of Alzheimer’s disease model mice .
properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-14(12(2)21-11)16(20)17-5-7-19-6-3-15(18-19)13-4-8-22-10-13/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVSHRXHCJXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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